3-methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide

Description

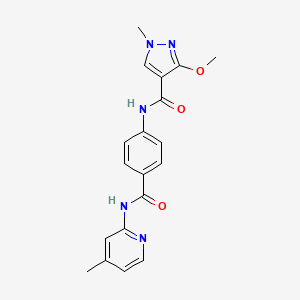

3-Methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with a methoxy group at position 3 and a methyl group at position 1 of the pyrazole core. The compound features a carboxamide linkage to a phenyl group substituted with a 4-methylpyridin-2-yl carbamoyl moiety. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and enzyme-targeting agents, due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-[(4-methylpyridin-2-yl)carbamoyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-12-8-9-20-16(10-12)22-17(25)13-4-6-14(7-5-13)21-18(26)15-11-24(2)23-19(15)27-3/h4-11H,1-3H3,(H,21,26)(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDFEWPFERHNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anticancer, antifungal, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes a pyrazole ring, a methoxy group, and a pyridine derivative, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound.

- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 40 µM against MCF7 breast cancer cells, indicating significant cytotoxicity .

- Case Studies : A study demonstrated that a related pyrazole derivative reduced cell viability in MCF7 cells with an IC50 of 39.70 µM, suggesting that modifications in the structure can enhance potency .

Antifungal Activity

The antifungal properties of the compound have also been investigated:

- In Vitro Assays : In vitro bioassays against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum revealed that some pyrazole derivatives exhibited over 50% inhibition at concentrations as low as 100 µg/mL . This suggests that structural features, including the pyridine moiety, may enhance antifungal activity.

- Comparison with Commercial Fungicides : The efficacy of these compounds was compared with commercial fungicides like carboxin and boscalid, showing superior activity in some instances .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented:

- Cytokine Inhibition : Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This indicates potential therapeutic applications in inflammatory diseases.

- Mechanistic Insights : The modulation of signaling pathways involved in inflammation suggests that these compounds can serve as lead candidates for developing anti-inflammatory drugs.

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

Comparison with Similar Compounds

Table 1: Key Physicochemical Data for Pyrazole and Carboxamide Derivatives

Key Observations:

- Melting Points: The target compound’s pyrazole core with a 3-methoxy group is structurally analogous to 4a and 4b . The higher melting point of 4a (247°C) compared to 4b (178°C) suggests that electron-donating substituents (e.g., methoxy) enhance crystallinity via hydrogen bonding or dipole interactions. The absence of a methoxy group in 4b likely reduces intermolecular forces, lowering its melting point.

- Molecular Complexity: The target compound’s pyridine carbamoyl group resembles the 2-methylpyridin-4-yl substituent in ’s benzamide derivative . Such substituents may improve solubility or target binding compared to simpler aryl groups in 4a–4c.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.